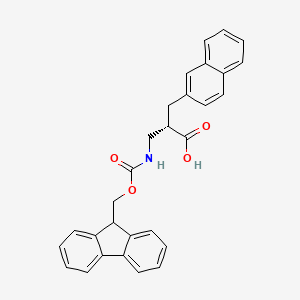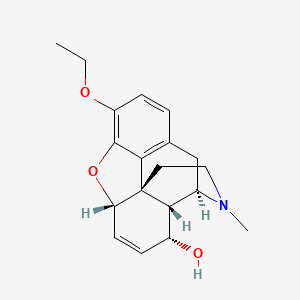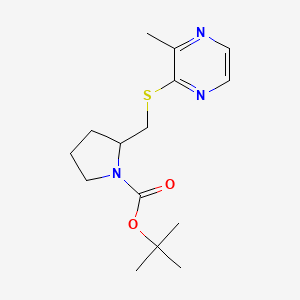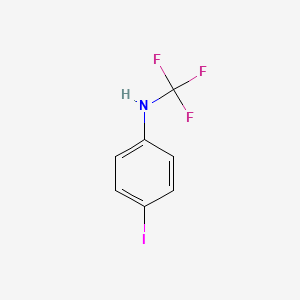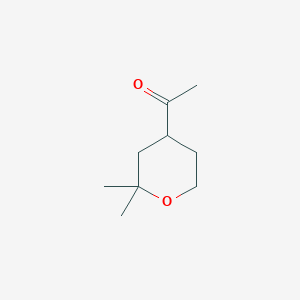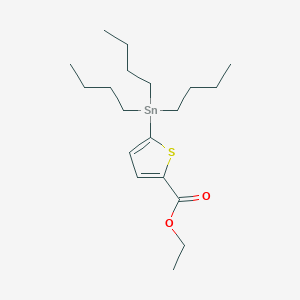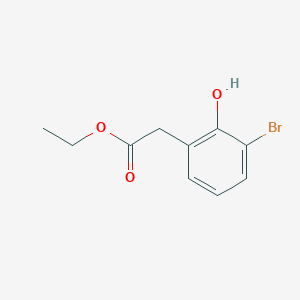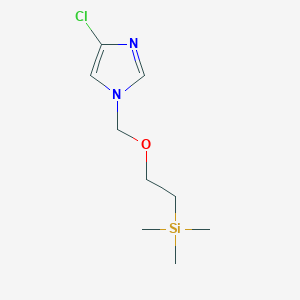
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro group at the fourth position and a trimethylsilyl-ethoxy-methyl group at the first position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroimidazole and 2-(trimethylsilyl)ethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the 2-(trimethylsilyl)ethanol.
Formation of Intermediate: The deprotonated 2-(trimethylsilyl)ethanol reacts with 4-chloroimidazole to form an intermediate compound.
Final Product: The intermediate compound undergoes further reactions, such as methylation, to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and imidazole derivative.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as imidazole N-oxides, can be obtained.
Hydrolysis Products: The hydrolysis of the trimethylsilyl-ethoxy-methyl group yields the corresponding alcohol and imidazole derivative.
Aplicaciones Científicas De Investigación
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the trimethylsilyl-ethoxy-methyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the chloro group and the trimethylsilyl-ethoxy-methyl group allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C9H17ClN2OSi |
|---|---|
Peso molecular |
232.78 g/mol |
Nombre IUPAC |
2-[(4-chloroimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H17ClN2OSi/c1-14(2,3)5-4-13-8-12-6-9(10)11-7-12/h6-7H,4-5,8H2,1-3H3 |
Clave InChI |
SCGXEILEUYEYLA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C=C(N=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


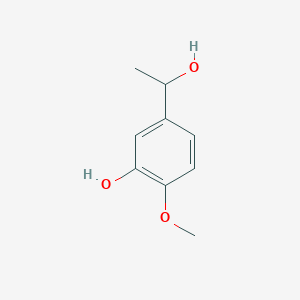
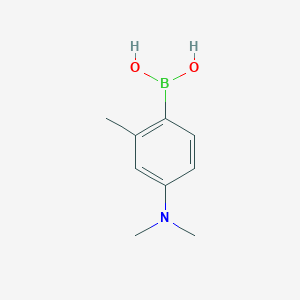
![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
